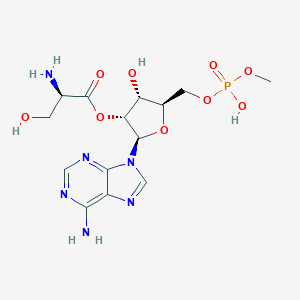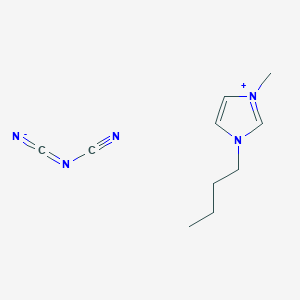![molecular formula C7H8N4S B009944 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione CAS No. 19854-99-0](/img/structure/B9944.png)
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are essential for the survival of bacteria, fungi, and viruses. It has also been suggested that it works by inducing apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione in lab experiments is its broad-spectrum activity against various microorganisms. Another advantage is its potential use in the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Additionally, its potential toxicity and side effects need to be further studied.
Direcciones Futuras
There are several future directions for the study of 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione. One direction is to further study its mechanism of action to better understand its biochemical and physiological effects. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to evaluate its potential toxicity and side effects in humans. Finally, there is a need for clinical trials to evaluate its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione can be synthesized using various methods. One of the methods involves the reaction of 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine with sulfur to form the corresponding thione. Another method involves the reaction of 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine with thiourea in the presence of a catalyst to form the thione.
Aplicaciones Científicas De Investigación
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione has been studied for its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
19854-99-0 |
|---|---|
Nombre del producto |
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione |
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione |
InChI |
InChI=1S/C7H8N4S/c1-4-3-8-5(2)6-9-10-7(12)11(4)6/h3H,1-2H3,(H,10,12) |
Clave InChI |
FNUADPQJPZQSOL-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CN=C(C2=NN=C(N12)S)C |
SMILES |
CC1=CN=C(C2=NNC(=S)N12)C |
SMILES canónico |
CC1=CN=C(C2=NNC(=S)N12)C |
Sinónimos |
5,8-Dimethyl-1,2,4-triazolo[4,3-a]pyrazine-3-thiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)







![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)